3-Morpholinophenylboronic acid hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-morpholin-4-ylphenyl)boronic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKANEVQSXHKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

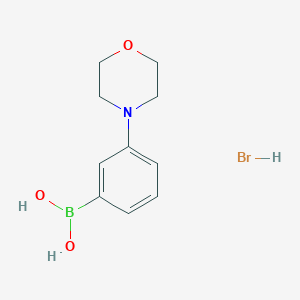

3-Morpholinophenylboronic acid hydrobromide chemical structure

[1][2]

Executive Summary

3-Morpholinophenylboronic acid hydrobromide (CAS: 2096329-71-2) is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] Distinguished by the presence of a morpholine moiety—a privileged pharmacophore in medicinal chemistry—this reagent is critical for introducing solubility and metabolic stability into drug candidates, particularly kinase inhibitors (e.g., PI3K/mTOR pathways).

This guide provides a rigorous technical analysis of the compound's physiochemical properties, a self-validating protocol for its application in catalysis, and expert insights into handling its hydrobromide salt form to maximize experimental reproducibility.[2]

Part 1: Structural Characterization & Physiochemical Properties[1][2]

Chemical Identity

The hydrobromide salt form offers superior crystallinity and oxidative stability compared to the free amine/acid, retarding the formation of boroxines (anhydrides) and N-oxide degradation products during storage.

| Property | Data |

| IUPAC Name | [3-(Morpholin-4-yl)phenyl]boronic acid hydrobromide |

| CAS Number | 2096329-71-2 (HBr salt); 863377-22-4 (Free acid) |

| Molecular Formula | C₁₀H₁₄BNO₃[1][2][3][] · HBr |

| Molecular Weight | 287.95 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, Water (warm); Insoluble in Hexanes, Et₂O |

| Acidity | Acidic in aqueous solution (due to HBr); requires neutralization in coupling |

Structural Visualization

The following diagram illustrates the connectivity and the specific protonation site that characterizes the hydrobromide salt.

Figure 1: Structural connectivity of the HBr salt.[1][2] The morpholine nitrogen is protonated, stabilizing the molecule against oxidation.

Part 2: Synthetic Utility & Mechanism[1][2]

The Suzuki-Miyaura Application

The primary utility of this reagent is in Palladium-catalyzed C-C bond formation.[1][2][5][6] The morpholine group is often introduced late-stage to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lipophilic aryl halides.

Mechanism Specifics:

-

Oxidative Addition: Pd(0) inserts into the aryl halide bond.[2][5][7]

-

Activation (Critical Step for Salts): Unlike neutral boronic acids, the HBr salt must first be neutralized by the base to release the free boronic acid, which then forms the reactive boronate species [Ar-B(OH)3]-.

-

Transmetallation: Transfer of the aryl group to the Palladium center.[2]

-

Reductive Elimination: Formation of the biaryl product.[2]

Mechanistic Workflow

Figure 2: The catalytic cycle emphasizing the pre-neutralization requirement for the HBr salt form.

Part 3: Experimental Protocol (Self-Validating)

Stoichiometry Adjustment (The "Pro-Tip")

A common failure mode when switching from free acid to HBr salt is under-basification .[1][2]

-

Standard Suzuki: 2.0 equivalents of base (e.g., K₂CO₃).[2]

-

HBr Salt Protocol: 3.0 to 3.5 equivalents of base.[2]

-

Reasoning: 1.0 eq is consumed immediately to neutralize the HBr; the remaining 2.0+ eq are required to activate the boronic acid for transmetallation.[2]

-

Step-by-Step Coupling Procedure

Target: Synthesis of 3-(3-morpholinophenyl)pyridine (Model Reaction).

-

Preparation:

-

Solvent & Base Addition:

-

Degassing:

-

Reaction:

-

Work-up:

Part 4: Handling, Stability & Safety

Stability & Storage[1][2]

-

Boroxine Equilibrium: Like all boronic acids, this compound can dehydrate to form a cyclic trimeric anhydride (boroxine).[2] This is reversible in aqueous basic conditions (during the Suzuki reaction).[2]

-

HBr Advantage: The salt form suppresses the oxidation of the morpholine nitrogen, which can occur in the free amine form upon long-term air exposure.[2]

-

Storage: Store at 2–8°C under inert gas (Argon). Desiccate to prevent caking.[2]

Safety Profile (GHS Classifications)

References

-

PubChem. 3-(Morpholino)phenylboronic acid (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][5][6] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational mechanism).[2]

-

Sigma-Aldrich. Boronic Acid Stability and Handling Guide. Merck KGaA.[2] (General handling of boronic acid salts).

Sources

- 1. 863248-20-8|(3-Morpholinophenyl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

A Comprehensive Technical Guide to 3-Morpholinophenylboronic Acid Hydrobromide for Advanced Research and Development

This guide provides an in-depth technical overview of 3-Morpholinophenylboronic acid hydrobromide (CAS Number: 2096329-71-2), a versatile building block with significant potential in drug discovery and organic synthesis. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Strategic Importance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry.[1][2] Their unique electronic properties, particularly the ability of the boron atom to form reversible covalent bonds with diols, have led to the development of novel therapeutics, including the blockbuster proteasome inhibitor bortezomib.[1] The morpholine moiety is a privileged scaffold in drug design, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The combination of a phenylboronic acid and a morpholine group in a single molecule, as in 3-Morpholinophenylboronic acid, creates a building block of considerable interest for the synthesis of new chemical entities with potential therapeutic applications.[3]

Core Compound Identification and Physicochemical Properties

CAS Number: 2096329-71-2[4]

While specific, experimentally determined physicochemical data for the hydrobromide salt are not extensively available in peer-reviewed literature, the properties can be inferred from data on the free base, 3-Morpholinophenylboronic acid (CAS: 863377-22-4), and general principles of organic salts.

| Property | Value (Free Base) | Inferred Properties for Hydrobromide Salt |

| Molecular Formula | C10H14BNO3 | C10H15BBrNO3 |

| Molecular Weight | 207.04 g/mol [5] | 287.95 g/mol |

| Appearance | Off-white to white solid | Likely a white to off-white crystalline solid |

| Solubility | Soluble in methanol, DMSO, and water (sparingly) | Expected to have enhanced aqueous solubility compared to the free base due to its salt form. Likely soluble in polar protic solvents. |

| Stability | Store at 2-8°C[4] | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Protect from moisture, as boronic acids can dehydrate to form boroxines. |

| pKa | The boronic acid moiety typically has a pKa in the range of 8-9. The morpholine nitrogen is basic. | The hydrobromide salt will be acidic. |

The Suzuki-Miyaura Coupling: A Cornerstone Application

A primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[6][7]

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a representative, non-optimized protocol for the coupling of this compound with an aryl bromide. Note: This protocol is illustrative; optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving high yields with specific substrates.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)2)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

A suitable base (e.g., K2CO3, K3PO4)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (3.0 mmol).

-

Add the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol) and the phosphine ligand (0.04 mmol).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent (5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Figure 2: Experimental Workflow for a Suzuki-Miyaura Coupling.

Role in Medicinal Chemistry and Drug Development

The 3-morpholinophenylboronic acid scaffold is a valuable starting point for the synthesis of a wide range of compounds with potential biological activity.[8][9] The morpholine ring can participate in hydrogen bonding and improve pharmacokinetic properties, while the phenylboronic acid can act as a reactive handle for further diversification or as a pharmacophore itself, for instance, by targeting serine proteases.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: As inhibitors of enzymes involved in cancer cell proliferation and survival.[1]

-

Inflammatory Diseases: Targeting enzymes involved in inflammatory pathways.

-

Infectious Diseases: As potential antibacterial or antiviral agents.[2]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for related compounds, it may cause skin and eye irritation.[5]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its utility in the robust and widely applicable Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecular architectures. The presence of the morpholine moiety provides a handle for modulating the physicochemical properties of the final compounds, making this reagent a strategic choice for the development of novel therapeutic agents. Further investigation into the specific properties and reactivity of the hydrobromide salt is warranted and will undoubtedly expand its applications in the field.

References

-

PubChem. (3-Morpholino)phenylboronic acid. National Center for Biotechnology Information. [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3639. [Link]

-

MDPI. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

-

Semantic Scholar. (2010). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

U.S. Environmental Protection Agency. {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid Properties. [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

- European Patent Office. (2004).

- Google Patents. (2004).

-

KU ScholarWorks. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

ACS Publications. (2018). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. [Link]

- Google Patents. (2012).

-

MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

ResearchGate. (2002). Change in 31 P{ 1 H} NMR spectra during reaction of PhB(OH ) 2 with 1b... [Link]

-

MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

ResearchGate. (2015). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

-

World Journal of Pharmaceutical Research. (2018). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. [Link]

-

Scholar.uwindsor.ca. (2006). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

Nature. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wjpr.net [wjpr.net]

- 4. This compound,2096329-71-2-Amadis Chemical [amadischem.com]

- 5. 3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]

- 7. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Solubility of 3-Morpholinophenylboronic Acid Hydrobromide in Water vs. Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Morpholinophenylboronic acid hydrobromide, a compound of interest in drug discovery and chemical synthesis. In the absence of extensive empirical data in the public domain, this document establishes a robust theoretical framework to predict its solubility behavior in aqueous and organic media. We delve into the critical physicochemical properties, including the anticipated pKa values and their profound influence on the pH-solubility profile. This guide is designed for researchers, scientists, and drug development professionals, offering not only predictive insights but also detailed, field-proven experimental protocols for the empirical determination of thermodynamic solubility. By synthesizing fundamental principles with practical methodologies, this document serves as an essential resource for the effective handling and formulation of this and structurally related boronic acid derivatives.

Introduction: The Critical Role of Solubility in a Molecule's Journey

The transition of a promising molecule from a laboratory curiosity to a viable therapeutic or a valuable synthetic building block is critically dependent on its physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and its behavior in various chemical and biological systems. This compound, with its unique structural amalgamation of a phenylboronic acid moiety and a morpholine ring, presents a fascinating case study in solubility. The presence of both a Lewis acidic boronic acid group and a basic morpholino group, coupled with its formulation as a hydrobromide salt, dictates a complex and highly pH-dependent solubility profile in aqueous media. Understanding this behavior, alongside its solubility in a diverse range of organic solvents, is not merely an academic exercise but a fundamental prerequisite for its successful application.

This guide will first deconstruct the molecule's key structural features to build a predictive model of its solubility. Subsequently, we will provide a detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method, complete with analytical quantification via High-Performance Liquid Chromatography (HPLC).

Physicochemical Landscape of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, we must consider the interplay of its constituent parts.

The Dual Nature: Acidic and Basic Centers

The molecule possesses two ionizable centers:

-

The Boronic Acid Group: Phenylboronic acid itself is a weak Lewis acid with a pKa of approximately 8.8.[1] The boronic acid accepts a hydroxide ion from water to form a more soluble anionic boronate species. The acidity of the boronic acid can be influenced by substituents on the phenyl ring. Electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.[2][3] The morpholino group at the 3-position is weakly electron-donating through resonance and weakly electron-withdrawing through induction; its net effect on the boronic acid's pKa is likely to be minor but may slightly increase it compared to the parent phenylboronic acid.

-

The Morpholino Group: Morpholine is a weak base with a pKa of its conjugate acid around 8.3-8.5.[2][4] In the hydrobromide salt form, the morpholino nitrogen is protonated, carrying a positive charge.

The Impact of the Hydrobromide Salt Form

The hydrobromide salt form of 3-Morpholinophenylboronic acid will significantly enhance its aqueous solubility at lower pH values compared to the free base.[5] The protonated morpholino group can readily interact with water molecules, promoting dissolution.

Predicted pH-Solubility Profile

Given the presence of both an acidic and a basic group, the aqueous solubility of this compound is expected to be highly pH-dependent, exhibiting a "U-shaped" or ampholytic profile.

-

At Low pH (pH < pKa of morpholine): The morpholino group will be fully protonated, and the boronic acid group will be in its neutral form. The compound will exist as a cation, and its solubility is expected to be high due to the ionic nature of the protonated amine.

-

At Mid-range pH (between the pKa of morpholine and the pKa of boronic acid): As the pH increases towards the pKa of the morpholino group, the amine will start to deprotonate, leading to the formation of the neutral zwitterionic species and a decrease in solubility. The lowest solubility is expected to occur around the isoelectric point of the molecule.

-

At High pH (pH > pKa of boronic acid): As the pH surpasses the pKa of the boronic acid, this group will ionize to form the anionic boronate. This will lead to an increase in solubility due to the formation of the anionic species.

The following diagram illustrates the predicted species of 3-Morpholinophenylboronic acid at different pH ranges.

Caption: Predicted species and relative solubility of 3-Morpholinophenylboronic acid at different pH ranges.

Solubility in Organic Solvents: A Predictive Overview

The solubility of this compound in organic solvents will be governed by the principle of "like dissolves like". The presence of the polar morpholino and boronic acid groups, along with the non-polar phenyl ring, gives the molecule a mixed polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water (pH-dependent), Methanol, Ethanol | Moderate to High | The hydrobromide salt and the polar functional groups will interact favorably with protic solvents through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | The polarity of these solvents will facilitate the dissolution of the polar molecule. DMSO is often an excellent solvent for a wide range of compounds.[6][7] |

| Non-Polar | Hexanes, Toluene | Low | The non-polar nature of these solvents will not effectively solvate the polar and ionic parts of the molecule. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | While DCM has some polarity, it may not be sufficient to fully dissolve the hydrobromide salt. Additionally, secondary and tertiary amines can sometimes react with dichloromethane.[8] |

| Ethers | Diethyl ether | Low to Moderate | Phenylboronic acids generally show good solubility in ethers, but the ionic nature of the hydrobromide salt may limit this.[9] |

| Esters | Ethyl Acetate | Low to Moderate | The polarity is intermediate; solubility will likely be limited. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The definitive understanding of a compound's solubility comes from empirical measurement. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11]

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., pH-buffered aqueous solutions, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Workflow Diagram:

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. enamine.net [enamine.net]

A Technical Guide to the Storage and Stability of Morpholinophenylboronic Acid Salts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholinophenylboronic acid and its salts are pivotal building blocks in modern medicinal chemistry, valued for their role in cross-coupling reactions and as pharmacophores in novel therapeutics. However, the inherent chemical reactivity of the boronic acid moiety presents significant challenges to its long-term stability. This guide provides a comprehensive technical overview of the factors governing the stability of morpholinophenylboronic acid salts during storage. We will delve into the primary degradation pathways—oxidative deboronation, protodeboronation, and boroxine formation—and explain the underlying chemical mechanisms. Grounded in authoritative principles from ICH guidelines and peer-reviewed literature, this document outlines field-proven best practices for storage, handling, and the establishment of robust stability-indicating analytical methods. Our objective is to equip researchers and drug development professionals with the expert knowledge required to ensure the integrity, purity, and reproducibility of these critical reagents and drug candidates.

Introduction: The Double-Edged Sword of Boronic Acid Reactivity

Boronic acids have become indispensable tools in pharmaceutical development. Their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is legendary, enabling the efficient construction of carbon-carbon bonds essential for many drug scaffolds.[1][2] More recently, the boronic acid group itself has been incorporated into drug candidates as a key pharmacophore, capable of forming reversible covalent bonds with serine proteases or diols, leading to potent therapeutic effects.[3]

The morpholinophenylboronic acid scaffold is of particular interest, combining the versatile boronic acid moiety with a morpholine group that can enhance solubility and modulate pharmacokinetic properties. However, the very chemical nature that makes boronic acids so useful—the electron-deficient, sp²-hybridized boron atom with an empty p-orbital—also renders them susceptible to degradation.[4][5] Understanding and controlling this degradation is not merely an academic exercise; it is fundamental to ensuring the quality, safety, and efficacy of resulting chemical intermediates and active pharmaceutical ingredients (APIs). An improperly stored boronic acid can lead to failed reactions, impure products, and unreliable biological data, compromising research and development efforts.[6] This guide serves as a senior application scientist's perspective on maintaining the stability of these valuable compounds.

Fundamental Degradation Pathways

The stability of morpholinophenylboronic acid salts is primarily threatened by three distinct chemical degradation pathways. The prevalence of each pathway is dictated by environmental factors such as the presence of moisture, oxygen, acid/base, and light.

Oxidative Deboronation

This is often the most significant degradation pathway under ambient conditions. The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide or atmospheric oxygen, especially in the presence of trace metal catalysts.[3][5][7]

-

Mechanism: The reaction proceeds via the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the phenyl group from the boron to the oxygen atom, forming a labile borate ester.[5] This ester is then rapidly hydrolyzed to yield the corresponding phenol (4-morpholinophenol) and boric acid.[5][8] This process is often irreversible and represents a complete loss of the desired starting material.

Protodeboronation

Protodeboronation is the replacement of the C-B(OH)₂ bond with a C-H bond, resulting in the formation of morpholine-substituted benzene.[9] This side reaction is particularly problematic in Suzuki-Miyaura coupling reactions but can also occur during storage, especially under non-neutral pH conditions or in the presence of moisture.[1][2][6][9]

-

Mechanism: The mechanism is highly dependent on pH. It can be catalyzed by either acid or base.[9]

-

Acid-Catalyzed: Involves the protonation of the boronic acid, followed by reaction with a proton source.[1][9][10]

-

Base-Catalyzed: Proceeds through the formation of the more nucleophilic boronate anion (from the reaction of the boronic acid with a hydroxide ion), which then reacts with a proton source like water.[2][9]

-

Boroxine Formation (Dehydration)

Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process favored by the removal of water (e.g., storage in a very dry environment or heating).

-

Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a six-membered ring composed of alternating boron and oxygen atoms. While reversible upon the addition of water, the formation of boroxines can alter the physical properties of the material, including its solubility and reactivity, leading to inconsistencies in reaction stoichiometry and kinetics.

Below is a diagram illustrating these three primary degradation routes.

Caption: Key degradation pathways for morpholinophenylboronic acid.

Recommended Storage and Handling Procedures

The cornerstone of maintaining the stability of morpholinophenylboronic acid salts is the strict exclusion of atmospheric oxygen, moisture, and, to a lesser extent, light and heat.[6][11][12] These compounds are often hygroscopic and air-sensitive.[13][14]

Causality-Driven Storage Recommendations

Simply stating "store cold and dry" is insufficient. A senior scientist understands the causal links between storage conditions and degradation pathways.

| Parameter | Recommendation | Scientific Rationale (The "Why") |

| Temperature | Refrigerate (2–8 °C) | Slows the kinetics of all degradation pathways (oxidation, hydrolysis). Prevents thermal decomposition.[6][13] |

| Atmosphere | Under Inert Gas (Argon or Nitrogen) | Directly prevents oxidative deboronation by displacing atmospheric oxygen, the key reagent in this pathway.[6][13] |

| Humidity | Dry/Anhydrous Conditions | Minimizes available water, which is a key reactant in both protodeboronation and the hydrolysis of boroxines. Boronic acids are hygroscopic and can absorb moisture, which accelerates degradation.[11][12][14][15] |

| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects against photolytic degradation.[6][12] Glass and PTFE are chemically inert, preventing leaching or catalytic degradation. The tight seal prevents moisture and air ingress.[6][11] |

| Handling | Glovebox or Minimal Air Exposure | For critical applications, weighing and dispensing inside a glovebox provides the most controlled, inert environment.[6] For routine use, minimize the time the container is open to the atmosphere. |

Handling Best Practices

-

Equilibration: Before opening, allow the refrigerated container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Gas Flush: After dispensing, flush the vial headspace with argon or nitrogen before re-sealing to displace any air that entered.

-

Inventory Management: Employ a First-In, First-Out (FIFO) system to ensure the oldest stock is used first.[12]

Methodologies for Stability Assessment

A robust stability assessment program is essential to define a re-test date or shelf-life and to validate storage conditions. This program must be built upon the principles of the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[16][17][18][19]

The Importance of a Stability-Indicating Method

The analytical cornerstone of any stability study is the stability-indicating method . This is typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method that has been proven to separate the intact parent compound from its degradation products, process impurities, and excipients.[19][20] Without this, degradation could go undetected as a new impurity peak might co-elute with the parent peak, leading to a falsely high purity reading.

Experimental Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is a mandatory first step. Its purpose is twofold: to identify likely degradation products that need to be tracked in formal stability studies and to demonstrate the specificity of the analytical method.[19][20][21]

Objective: To intentionally degrade the morpholinophenylboronic acid salt under harsh conditions to generate and identify its primary degradation products.

Methodology:

-

Prepare Stock Solutions: Prepare solutions of the boronic acid salt in a suitable solvent (e.g., acetonitrile/water).

-

Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions, targeting 5-20% degradation[19]:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store the solid material at 80 °C for 48 hours.

-

Photolytic: Expose the solution/solid to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[18]

-

-

Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC/UPLC-UV method.

-

Peak Purity & Identification: Use a Photo Diode Array (PDA) detector to assess peak purity of the parent compound in each chromatogram. Couple the method to a mass spectrometer (LC-MS) to obtain mass-to-charge (m/z) data for the new impurity peaks, allowing for structural elucidation of the degradants.[20]

Experimental Protocol 2: Long-Term Stability Study Setup

Objective: To evaluate the stability of the morpholinophenylboronic acid salt under recommended and accelerated storage conditions over time.

Methodology:

-

Material: Use at least one representative batch of the material.

-

Packaging: Package the material in the proposed storage container (e.g., amber glass vials, inerted headspace).

-

Storage Conditions (as per ICH Q1A): [22]

-

Long-Term: 5 °C ± 3 °C (refrigerated).

-

Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Testing: At each time point, pull samples and test for:

-

Appearance: Visual inspection.

-

Assay/Purity: Using the validated stability-indicating HPLC method.

-

Degradation Products: Quantify any known (from forced degradation) and unknown impurities.

-

Water Content: By Karl Fischer titration, as moisture can be a critical stability factor.

-

The following workflow diagram illustrates the logical flow of a comprehensive stability assessment program.

Caption: Workflow for a comprehensive stability assessment program.

Conclusion and Future Perspectives

The chemical stability of morpholinophenylboronic acid salts is not an inherent property but a state that must be actively maintained through rigorous scientific understanding and practice. The primary degradation pathways—oxidative deboronation, protodeboronation, and boroxine formation—are well-characterized and can be effectively mitigated. The key to preserving the integrity of these valuable compounds lies in the diligent application of proper storage and handling protocols, centered on the exclusion of oxygen, moisture, and excessive heat.

For professionals in drug development, establishing a comprehensive, ICH-compliant stability program is non-negotiable. This begins with the development of a robust, stability-indicating analytical method, validated through forced degradation studies, and culminates in long-term stability data that definitively supports the assigned storage conditions and re-test period. As the field advances, the use of more stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates or DABO (diethanolamine) boronates, may offer an alternative strategy to circumvent some of these intrinsic stability challenges, providing more robust building blocks for future pharmaceutical innovation.[23]

References

- Lab Alley. (2025, July 15). How to Store Boric Acid.

- Kuivila, H. G., & Reuwer, J. F. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

- BenchChem. (n.d.). Handling and Storage of Air-Sensitive Boron Compounds. Technical Support Center.

- Liu, C., Li, X., & Wu, Y. (2015, January 26). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances.

- Wikipedia. (n.d.).

- Mao, Z., et al. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett, 31, 2039-2042.

- Bull, J. A., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society.

- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

- Slideshare. (n.d.). Ich guideline for stability testing.

- ResearchGate. (n.d.).

- BenchChem. (n.d.).

- Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options.

- ICH. (n.d.). Quality Guidelines.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- American Chemical Society. (2016, November 30). Boron Chemistry: An Overview. ACS Symposium Series.

- IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide.

- Raines, R. T., et al. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.

- Appropriate chemical industry. (2020, December 8). What are the precautions for storage of boric acid?.

- Negrete-Raymond, A., et al. (2003). Phenylboronic acid degradation by Arthrobacter nicotinovorans strain PBA. Eawag-BBD.

- Molander, G. A., & Ellis, N. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.

- Stella, V. J., et al. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89, 758-765.

- Fisher Scientific. (2025, December 18).

- STEMart. (n.d.).

- ResolveMass Laboratories. (2026, February 15).

- Carl ROTH. (n.d.).

- Sigma-Aldrich. (2025, May 12).

Sources

- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 2. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. laballey.com [laballey.com]

- 12. cubework.com [cubework.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. What are the precautions for storage of boric acid? Appropriate chemical industry [yixinchemical.allweyes.com]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Ich guideline for stability testing | PPTX [slideshare.net]

- 18. ICH Official web site : ICH [ich.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Forced Degradation Studies - STEMart [ste-mart.com]

- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 23. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Morpholinophenylboronic Acid HBr: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 3-Morpholinophenylboronic acid hydrobromide (HBr), a versatile reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. We will delve into its core physicochemical properties, explore its primary applications with a focus on the Suzuki-Miyaura cross-coupling reaction, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Strategic Value of the Morpholinophenylboronic Acid Moiety

Phenylboronic acids are a cornerstone of modern synthetic chemistry, prized for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1][2] The introduction of a morpholine substituent at the 3-position of the phenyl ring, as in 3-Morpholinophenylboronic acid, imparts specific and valuable properties. The morpholine group, a common motif in pharmacologically active compounds, can enhance aqueous solubility, act as a hydrogen bond acceptor, and provide a handle for further functionalization.

While commercially available as the free base and the hydrochloride (HCl) salt, the hydrobromide (HBr) salt is of significant interest.[3][4] The use of a salt form can improve the shelf-life and handling characteristics of the boronic acid by protecting the Lewis acidic boron center from premature degradation pathways such as trimerization to the boroxine. For the purpose of this guide, we will focus on the properties and reactivity of the 3-Morpholinophenylboronic acid core, with specific considerations for its use as the HBr salt.

Physicochemical Properties

The fundamental properties of 3-Morpholinophenylboronic acid and its HBr salt are summarized below. The data for the HBr salt are calculated based on the well-documented properties of the free base.

| Property | 3-Morpholinophenylboronic Acid (Free Base) | 3-Morpholinophenylboronic Acid HBr (Calculated) | Data Source |

| IUPAC Name | (3-morpholin-4-ylphenyl)boronic acid | (3-morpholin-4-ylphenyl)boronic acid hydrobromide | [4] |

| CAS Number | 863377-22-4 | Not readily available | [4] |

| Molecular Formula | C₁₀H₁₄BNO₃ | C₁₀H₁₅BBrNO₃ | [4] |

| Molecular Weight | 207.04 g/mol | 287.95 g/mol | [4][5] |

| Appearance | White to off-white solid | Expected to be a white to off-white solid | Inferred |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 3-Morpholinophenylboronic acid HBr is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[6][7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The presence of the morpholine group on the boronic acid is generally well-tolerated in Suzuki-Miyaura couplings and can be advantageous in achieving high yields and good solubility of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Morpholinophenylboronic Acid HBr with an Aryl Bromide

This protocol provides a robust, general procedure for the coupling of 3-Morpholinophenylboronic acid HBr with a model aryl bromide.

Materials and Reagents

-

3-Morpholinophenylboronic acid HBr (1.2 eq.)

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 3.0 eq.)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), 3-Morpholinophenylboronic acid HBr (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Expert Insight: The use of the HBr salt of the boronic acid necessitates an additional equivalent of base to neutralize the HBr, in addition to the base required to activate the boronic acid for transmetalation. Therefore, a total of 3.0 equivalents of base is a prudent starting point.

-

-

Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (1,4-dioxane and water). Follow this with the addition of the palladium catalyst.

-

Expert Insight: A mixed solvent system like dioxane/water often enhances the solubility of both the organic and inorganic reagents, leading to more efficient reactions. The solvent should be degassed prior to use to remove dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Experimental Workflow Diagram

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. caming.com [caming.com]

- 4. 3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hydrogen bromide [chemister.ru]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tcichemicals.com [tcichemicals.com]

A Guide to Morpholine-Substituted Boronic Acids in Modern Drug Discovery: From Rational Design to Therapeutic Application

An in-depth technical guide by a Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of a powerful pairing: the morpholine moiety and the boronic acid warhead. We will dissect the individual contributions of these two components—the morpholine as a proven pharmacophore for enhancing pharmacokinetic and pharmacodynamic properties, and the boronic acid as a versatile covalent inhibitor of key enzymatic targets. This guide synthesizes field-proven insights with technical data to illuminate the applications of morpholine-substituted boronic acids, with a primary focus on their roles as enzyme inhibitors in oncology and infectious diseases. We will cover the mechanistic basis of their activity, provide detailed synthetic and analytical protocols, and discuss the critical challenges and future directions for researchers, scientists, and drug development professionals in this dynamic field.

Part 1: Introduction to the Privileged Scaffolds

The successful design of a therapeutic agent hinges on a molecule's ability to engage its biological target with high affinity and selectivity, while also possessing favorable absorption, distribution, metabolism, and excretion (ADME) properties. The combination of a morpholine scaffold with a boronic acid functional group creates a synergistic molecule that excels on both fronts.

The Boronic Acid "Warhead": A Reversible Covalent Inhibitor

Boronic acids have emerged as a prominent class of enzyme inhibitors due to the unique electronic nature of the boron atom.[1] Boron possesses an empty p-orbital, making it a strong Lewis acid capable of accepting a pair of electrons from a nucleophile. In a biological context, this allows the boronic acid group to form a reversible, yet stable, covalent bond with the hydroxyl group of key amino acid residues—such as serine or threonine—found in the active sites of many enzymes.[2] This interaction often mimics the high-energy tetrahedral intermediate of the enzymatic reaction, resulting in potent inhibition.[3] The landmark approval of Bortezomib (Velcade®), a dipeptide boronic acid, for the treatment of multiple myeloma validated this approach and catalyzed a surge of interest in boronic acid-based therapeutics.[4][5]

The Morpholine Moiety: A Pharmacokinetic and Pharmacodynamic Enhancer

Morpholine is a simple heterocyclic amine that is widely regarded as a "privileged pharmacophore" in medicinal chemistry.[6][7] Its frequent incorporation into drug candidates is due to its ability to confer a multitude of desirable properties.[8] The presence of both an ether oxygen and a secondary amine provides a well-balanced hydrophilic-lipophilic profile, which can improve aqueous solubility and membrane permeability.[7] Furthermore, the morpholine ring is generally resistant to metabolic degradation, thus enhancing the in vivo stability of a drug molecule. From a pharmacodynamic perspective, the morpholine group can engage in crucial hydrogen bonding interactions with target proteins and act as a rigid scaffold to correctly orient other functional groups for optimal binding.[8][9]

The Synergy of Combination: A Powerful Therapeutic Strategy

The combination of these two motifs creates a molecule where the morpholine scaffold serves to optimize the drug-like properties and precisely position the boronic acid "warhead" for target engagement. Patent literature frequently describes peptide boronic acids where an N-(4-morpholine)carbonyl group acts as an N-terminal cap.[10][11][12] In this arrangement, the morpholine moiety improves solubility and metabolic stability while contributing to the overall binding affinity, allowing the boronic acid to execute its function as a potent enzyme inhibitor. This dual-function design is a sophisticated strategy for developing highly effective and selective therapeutic agents.

Part 2: Key Therapeutic Applications and Mechanisms of Action

The versatility of the morpholine-boronic acid combination allows for the targeting of a range of enzymes implicated in various diseases. Below, we explore two of the most significant applications.

Proteasome Inhibition in Oncology

The ubiquitin-proteasome system is a critical pathway for intracellular protein degradation, and its inhibition is a validated strategy in cancer therapy, particularly for hematological malignancies.[13]

Mechanism of Action: The 26S proteasome complex contains multiple catalytic sites, with the chymotrypsin-like activity residing in the β5 subunit being a primary target. The active site of this subunit features an N-terminal threonine residue. Boronic acid inhibitors, such as Bortezomib, form a tetrahedral boronate complex with the hydroxyl group of this threonine residue, effectively blocking the catalytic activity of the proteasome.[2][14] This inhibition prevents the degradation of pro-apoptotic proteins, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[2] The morpholine cap in these inhibitors enhances their stability and binding interactions within the proteasome's substrate-binding channel.

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by Morpholine-Boronic Acids.

Table 1: Examples of Morpholine-Substituted Boronic Acid Proteasome Inhibitors

| Compound Name/Structure | Target | Therapeutic Area | Reference(s) |

| N-(4-morpholine)carbonyl-L-phenylalanine-L-leucine boronic acid | 20S Proteasome | Multiple Myeloma | [10],[12] |

| N-(4-morpholine)carbonyl-β-(1-naphthyl)-L-alanine-L-leucine boronic acid | 20S Proteasome | Multiple Myeloma | [10] |

| Ixazomib (NINLARO®) (While a citrate ester prodrug, the active form is a boronic acid with a related peptide scaffold) | 20S Proteasome | Multiple Myeloma | [2],[13] |

Serine β-Lactamase Inhibition in Infectious Disease

The rise of antibiotic resistance is a global health crisis, largely driven by the production of β-lactamase enzymes by bacteria, which inactivate β-lactam antibiotics.

Mechanism of Action: Boronic acids can act as potent inhibitors of serine β-lactamases.[3] The mechanism involves the boronic acid entering the enzyme's active site and forming a covalent adduct with the catalytic serine residue (e.g., Ser70 in Class A β-lactamases). This boronate-enzyme complex mimics the tetrahedral transition state formed during the hydrolysis of a β-lactam antibiotic, but it is significantly more stable, thus inactivating the enzyme.[3] When co-administered with a β-lactam antibiotic, these inhibitors, known as boronic acid transition state inhibitors (BATSIs), protect the antibiotic from degradation and restore its efficacy.[3] The morpholine component in these molecules can be used to optimize their physicochemical properties and to form additional interactions within the enzyme active site, enhancing potency and selectivity.

Part 3: Synthetic Strategies and Methodologies

The synthesis of morpholine-substituted boronic acids typically involves a modular approach, where the morpholine-containing fragment and the boronic acid (often protected as a pinacol ester) are synthesized separately and then coupled.

General Synthetic Workflow

The overall strategy can be adapted for various molecular architectures, including peptide-based inhibitors and those linked through aryl scaffolds.

Caption: Modular Synthetic Workflow for Morpholine-Substituted Boronic Acids.

Protocol: Synthesis of a Morpholine-Capped Peptide Boronic Acid

This protocol provides a representative methodology for synthesizing a dipeptide boronic acid capped with a morpholinecarbonyl group. This is a self-validating system where successful synthesis at each step can be confirmed by standard analytical techniques (TLC, LC-MS, NMR).

Materials:

-

L-Phenylalanine methyl ester hydrochloride

-

Morpholine-4-carbonyl chloride

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

1-Hydroxybenzotriazole (HOBt), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

L-Leucine boronic acid pinacol ester

-

Isobutyl chloroformate, N-methylmorpholine (NMM)

-

Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Pentane, Ethyl acetate (EtOAc)

Methodology:

-

Step 1: Synthesis of N-(4-morpholine)carbonyl-L-phenylalanine. a. Suspend L-Phenylalanine methyl ester hydrochloride (1.0 eq) in DCM. b. Add DIPEA (2.5 eq) and cool the mixture to 0 °C. c. Add a solution of morpholine-4-carbonyl chloride (1.1 eq) in DCM dropwise. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester. f. Dissolve the resulting ester in a mixture of THF/water and cool to 0 °C. Add LiOH (1.5 eq) and stir for 4 hours. g. Acidify the mixture with 1M HCl and extract with EtOAc. Dry the combined organic layers and concentrate to yield the carboxylic acid product.

-

Step 2: Peptide Coupling. a. Dissolve N-(4-morpholine)carbonyl-L-phenylalanine (1.0 eq), L-Leucine boronic acid pinacol ester (1.1 eq), and HOBt (1.2 eq) in DMF. b. Add DIPEA (3.0 eq) and cool to 0 °C. c. Add EDC (1.2 eq) and stir the reaction at room temperature for 18 hours. d. Dilute the reaction with EtOAc and wash extensively with water and brine. e. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

-

Step 3: Pinacol Deprotection. a. Dissolve the purified dipeptide boronic ester (1.0 eq) from Step 2 in a 1:1 mixture of pentane and EtOAc. b. Add an aqueous solution of 1M HCl (5.0 eq). c. Stir vigorously at room temperature for 24 hours. A white precipitate should form. d. Filter the solid, wash with copious pentane, and dry under high vacuum to yield the final N-(4-morpholine)carbonyl-L-phenylalanine-L-leucine boronic acid.

Protocol: Suzuki-Miyaura Coupling for Aryl-Linked Scaffolds

This protocol outlines the synthesis of a biaryl system where one ring is substituted with a morpholine and the other with a boronic acid.[15]

Materials:

-

4-(4-Bromophenyl)morpholine (1.0 eq)

-

(4-formylphenyl)boronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Toluene, Ethanol, Water (in a 4:1:1 ratio)

Methodology:

-

To a degassed solution of toluene, ethanol, and water, add 4-(4-bromophenyl)morpholine, (4-formylphenyl)boronic acid, and Na₂CO₃.

-

Bubble argon through the mixture for 15 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄, and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute with EtOAc and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the desired morpholine-substituted biaryl compound.

Part 4: Characterization and In Vitro Evaluation

Once synthesized, a rigorous evaluation of the compound's purity, inhibitory potency, and cellular activity is essential.

Protocol: Enzyme Inhibition Assay (20S Proteasome)

This assay determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Materials:

-

Purified human 20S proteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Morpholine-substituted boronic acid inhibitor (serial dilutions in DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em ≈ 380/460 nm)

Methodology:

-

Prepare serial dilutions of the inhibitor in DMSO. Further dilute into assay buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 25 µL of the diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (buffer + DMSO) and a "no enzyme" control.

-

Add 25 µL of the 20S proteasome solution (at a final concentration of ~1 nM) to all wells except the "no enzyme" control.

-

Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the Suc-LLVY-AMC substrate (at a final concentration of ~10 µM).

-

Immediately measure the fluorescence intensity over time (e.g., every minute for 30 minutes) using the plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

-

Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

Part 5: Challenges and Future Directions

Despite their promise, the development of morpholine-substituted boronic acids is not without its challenges.

-

Metabolic Liabilities and Bioactivation: The carbon-boron bond can be susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to deboronation and the formation of potentially reactive metabolites, a significant concern in drug development.[16] Future design efforts must focus on sterically shielding the C-B bond or incorporating metabolic blockers to improve the stability profile.

-

Formulation and Stability: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines) or form esters with polyols. While this can be a challenge for stability, it is also exploited for formulation. For example, Bortezomib is formulated as a mannitol ester, which is a stable lyophilized powder that readily hydrolyzes to release the active boronic acid upon reconstitution.[11][13]

-

Expanding the Target Space: While proteasome and β-lactamase inhibition are well-established, the unique properties of boronic acids make them suitable for targeting other enzyme classes, such as serine proteases, histone deacetylases (HDACs), and metallo-β-lactamases.[17][18] The combination with the morpholine scaffold could provide novel inhibitors with improved drug-like properties for these challenging targets.

Conclusion

The strategic fusion of the morpholine pharmacophore with the boronic acid warhead represents a powerful and validated approach in modern medicinal chemistry. This combination allows for the development of potent and selective enzyme inhibitors with enhanced pharmacokinetic profiles. By understanding the underlying mechanisms, employing robust synthetic strategies, and rigorously evaluating their biological activity, researchers can continue to harness the potential of morpholine-substituted boronic acids to create next-generation therapeutics for a wide range of human diseases.

References

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Europe PMC. Available at: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

-

Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Available at: [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available at: [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. Available at: [Link]

- Formulation of boronic acid compounds. Google Patents.

- Formulation of boronic acid compounds. Google Patents.

-

Formulation of boronic acid compounds. Justia Patents. Available at: [Link]

-

Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. PMC. Available at: [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

-

Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. Available at: [Link]

-

Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. PubMed. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

-

Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. MDPI. Available at: [Link]

-

Figure 2. Various approaches for synthesis of morpholine The various.... ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. Available at: [Link]

-

Boronic-acid-containing proteasome inhibitors.. ResearchGate. Available at: [Link]

-

Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. PubMed. Available at: [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. RSC Publishing. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Synthesis of biologically active boron-containing compounds. PMC. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 10. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 11. US6713446B2 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. mdpi.com [mdpi.com]

- 14. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling protocol using 3-Morpholinophenylboronic acid hydrobromide

Application Note: Optimized Suzuki-Miyaura Coupling Protocol for 3-Morpholinophenylboronic Acid Hydrobromide

Executive Summary

This guide details the specific handling and reaction protocols for This compound (CAS: 852227-95-3 / Free Acid Analog: 863377-22-4). While the morpholine moiety improves solubility and metabolic stability in drug discovery, the hydrobromide (HBr) salt form introduces a stoichiometric "acid penalty" that frequently causes reaction failure in standard high-throughput screening (HTS) workflows.

This protocol addresses the critical requirement for in situ neutralization , base stoichiometry adjustments, and catalyst selection to prevent protodeboronation and ensure high yields in cross-coupling reactions.

Compound Profile & Handling

| Property | Specification | Critical Handling Note |

| Structure | 3-(4-Morpholinyl)phenylboronic acid HBr | Hygroscopic: The salt absorbs atmospheric moisture rapidly. Weigh quickly or use a glovebox. |

| Acidity | Acidic salt (HBr) | Base Consumer: Consumes 1.0 equiv of base before catalytic activation begins. |

| Stability | Moderate | Prone to protodeboronation (loss of B(OH)₂) if heated in aqueous base without rapid transmetallation. |

| Solubility | High in H₂O/MeOH; Low in Toluene | Requires polar co-solvents (DMF, Dioxane, or n-Butanol). |

Mechanistic Insight: The "Salt Penalty"

In a standard Suzuki coupling, the base plays two roles:

-

Coordination to the Palladium(II) center (oxo-palladium pathway).

-

Formation of the reactive trihydroxyboronate species

(boronate pathway).

The Failure Mode:

When using the HBr salt , the first equivalent of base added is instantly consumed to neutralize the morpholine ammonium salt (

The Solution:

You must calculate base stoichiometry as:

Experimental Protocols

Protocol A: Standard Robust Conditions (Aryl Bromides/Iodides)

Best for: Routine synthesis, scale-up, and non-hindered substrates.

Reagents:

-

Nucleophile: 3-Morpholinophenylboronic acid HBr (1.2 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₂ (3.5 equiv) or Cs₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid HBr salt (1.2 mmol, 345 mg), and Pd(dppf)Cl₂ (0.03 mmol).

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir for 2 minutes.

-

Base Activation: Add degassed Water (1 mL) containing pre-dissolved K₂CO₃ (3.5 mmol, 483 mg).

-

Note: Evolution of CO₂ gas may occur upon neutralization. Vent via a needle if necessary.

-

-

Reaction: Heat the mixture to 80°C for 4–12 hours.

-

QC Check: Monitor by LCMS. Look for the des-bromo product (protodeboronation) vs. coupled product.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

Protocol B: High-Performance Conditions (Aryl Chlorides / Hindered Systems)

Best for: Unreactive aryl chlorides, electron-rich electrophiles, or rapid library synthesis.

Reagents:

-

Catalyst: XPhos Pd G2 (2 mol%) – Rapid activation, resists deboronation.

-

Base: K₃PO₄ (3.0 equiv) – Anhydrous phosphate is often superior for chlorides.

-

Solvent: n-Butanol or THF/Water (10:1).

Methodology:

-

Combine Boronic Acid HBr salt (1.5 equiv), Aryl Chloride (1.0 equiv), XPhos Pd G2 (0.02 equiv), and K₃PO₄ (3.0 equiv) in a vial.

-

Purge with Argon.

-

Add n-Butanol (0.2 M concentration relative to halide).

-

Heat to 100°C for 2 hours.

-

Why XPhos? The bulky biaryl ligand facilitates oxidative addition into the C-Cl bond and protects the Pd center from non-productive coordination by the morpholine nitrogen.

-

Visualizing the Workflow & Mechanism

Figure 1: Operational Workflow for HBr Salts

This diagram illustrates the critical neutralization step required before the catalytic cycle can proceed effectively.

Caption: Workflow emphasizing the dual-phase base consumption: 1 eq for salt neutralization, 2 eq for activation.

Figure 2: Mechanistic Pathway & Interference

This diagram details the competition between successful coupling and the protodeboronation side-reaction common with amino-aryl boronates.

Caption: The active boronate species faces a kinetic competition between Transmetallation (Product) and Hydrolysis (Side Product).

Troubleshooting & Optimization (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Acidic pH (HBr not neutralized) | Check pH of aqueous layer. It must be >10. Increase base to 4.0 equiv. |

| Des-bromo Product (Ar-H) | Protodeboronation | The boronate is unstable. Lower temp to 60°C, increase catalyst loading, or switch to anhydrous conditions (Protocol B). |

| Homocoupling (Ar-Ar) | Oxygen presence | Incomplete degassing.[1] Ensure rigorous Argon purge. |

| Precipitation | Pd-Amine coordination | The morpholine nitrogen is poisoning the Pd. Switch to XPhos or SPhos ligands which are bulky enough to prevent amine coordination. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Sigma-Aldrich. (n.d.). 3-(Morpholino)phenylboronic acid Product Page. Merck KGaA.

Sources

Application Note: In Situ Neutralization of 3-Morpholinophenylboronic Acid HBr

This Application Note and Protocol details the in situ neutralization and subsequent activation of 3-Morpholinophenylboronic acid HBr (3-MPBA·HBr). This guide is designed for medicinal chemists and process engineers requiring high-efficiency cross-coupling of this specific building block without prior isolation of the unstable free base.

Introduction & Chemical Context

3-Morpholinophenylboronic acid is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators). It is commercially supplied as the Hydrobromide (HBr) salt to enhance shelf stability. The free base is an amphoteric amino-boronic acid prone to oxidative degradation and protodeboronation upon prolonged storage.

However, the HBr salt is catalytically inactive. The protonated morpholine nitrogen (

The Challenge:

To utilize the HBr salt in palladium-catalyzed couplings, one must neutralize the HBr in situ to release the free amine, while simultaneously generating the boronate anion (

Mechanistic Pathway & Stoichiometry

Successful activation requires a precise base stoichiometry. Unlike standard boronic acids, 3-MPBA·HBr acts as a diprotic acid equivalent in the reaction media (1 eq HBr + 1 eq Boronic Acid Lewis acidity).

Reaction Stoichiometry Table

| Component | Function | Eq. Required (vs. Ar-Br) | Notes |

| 3-MPBA·HBr | Nucleophile | 1.1 – 1.5 equiv | Excess compensates for protodeboronation. |

| Base ( | Neutralization & Activation | 3.0 – 4.0 equiv | Standard Suzuki uses 2.0 eq. You must add +1.0 eq to neutralize the HBr. |